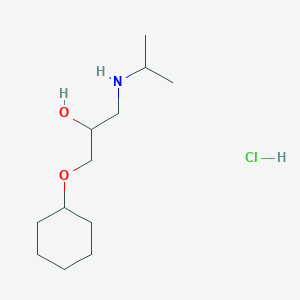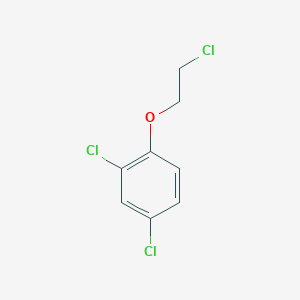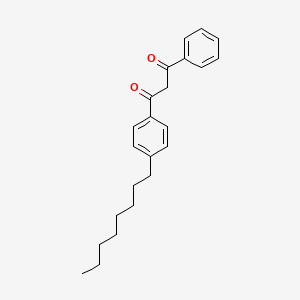![molecular formula C15H23NO3 B14504106 Ethyl 2-[4-(2-aminoethyl)phenoxy]-3-methylbutanoate CAS No. 63927-43-5](/img/structure/B14504106.png)
Ethyl 2-[4-(2-aminoethyl)phenoxy]-3-methylbutanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-[4-(2-aminoethyl)phenoxy]-3-methylbutanoate is an organic compound that features a phenoxy group, an aminoethyl group, and an ester functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-[4-(2-aminoethyl)phenoxy]-3-methylbutanoate typically involves a multi-step process. One common method includes the reaction of 4-(2-aminoethyl)phenol with ethyl 3-methylbutanoate under specific conditions to form the desired product. The reaction may require the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperatures and pressures. The use of catalysts and solvents can optimize the yield and purity of the product.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 2-[4-(2-aminoethyl)phenoxy]-3-methylbutanoate can undergo various chemical reactions, including:
Oxidation: The aminoethyl group can be oxidized to form corresponding oxides.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The phenoxy group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products Formed
Oxidation: Formation of oxides or nitro derivatives.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or nitrated derivatives.
Wissenschaftliche Forschungsanwendungen
Ethyl 2-[4-(2-aminoethyl)phenoxy]-3-methylbutanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Ethyl 2-[4-(2-aminoethyl)phenoxy]-3-methylbutanoate involves its interaction with specific molecular targets. The aminoethyl group can interact with receptors or enzymes, leading to a cascade of biochemical reactions. The phenoxy group may enhance the compound’s binding affinity to its targets, while the ester group can undergo hydrolysis to release active metabolites.
Vergleich Mit ähnlichen Verbindungen
Ethyl 2-[4-(2-aminoethyl)phenoxy]-3-methylbutanoate can be compared with similar compounds such as:
4-(2-aminoethyl)phenol: Lacks the ester group, making it less versatile in certain reactions.
Ethyl 3-methylbutanoate: Lacks the phenoxy and aminoethyl groups, limiting its biological activity.
Phenoxyacetic acid derivatives: Share the phenoxy group but differ in their functional groups, leading to different chemical and biological properties.
Eigenschaften
CAS-Nummer |
63927-43-5 |
|---|---|
Molekularformel |
C15H23NO3 |
Molekulargewicht |
265.35 g/mol |
IUPAC-Name |
ethyl 2-[4-(2-aminoethyl)phenoxy]-3-methylbutanoate |
InChI |
InChI=1S/C15H23NO3/c1-4-18-15(17)14(11(2)3)19-13-7-5-12(6-8-13)9-10-16/h5-8,11,14H,4,9-10,16H2,1-3H3 |
InChI-Schlüssel |
PFNVKGQJRRJPNQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C(C(C)C)OC1=CC=C(C=C1)CCN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


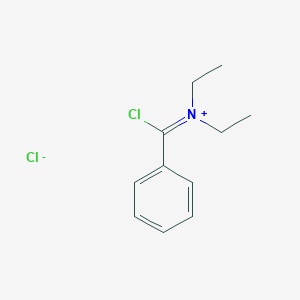
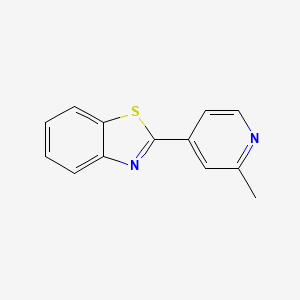
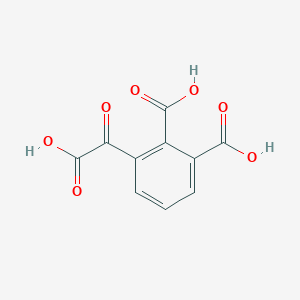
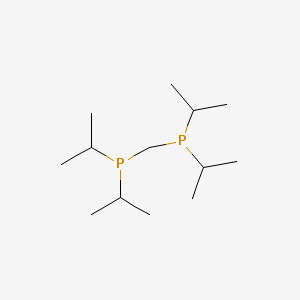
![9-Chlorooxepino[2,3-B]quinoxaline](/img/structure/B14504052.png)
![7,7,9,9-Tetramethyl-2-pentyl-1-oxa-3,8-diazaspiro[4.5]decan-4-one](/img/structure/B14504066.png)
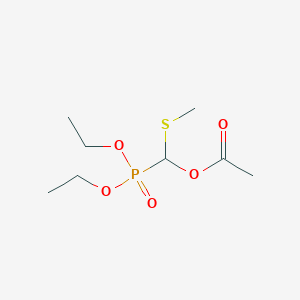
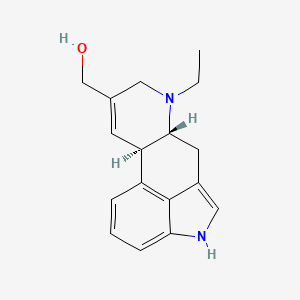
![9-Methyl-4H,5H-pyrano[3,2-c][1]benzopyran-4,5-dione](/img/structure/B14504082.png)
![2-Cyano-3-[4-(dimethylamino)phenyl]prop-2-enoyl chloride](/img/structure/B14504090.png)
